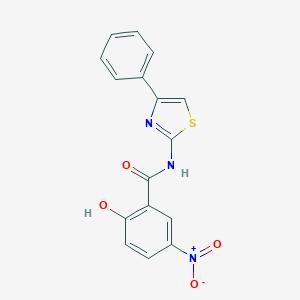

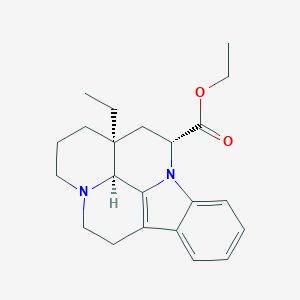

2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

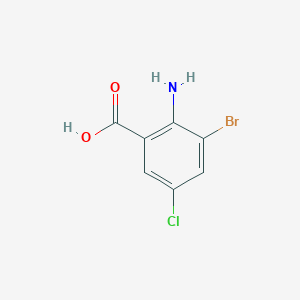

2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that has been the subject of various studies due to its potential biological activities. The compound is characterized by the presence of a benzamide moiety, a nitro group, and a phenyl-thiazole structure. It has been investigated for its potential as a high-affinity inhibitor of enzymes, as well as for its antimicrobial properties and its ability to form metal complexes with potential anti-cancer activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, cyclocondensation, and reactions with thioglycolic acid. For instance, 2-hydroxy benzoic acid hydrazide can undergo condensation with aromatic aldehydes to yield corresponding benzamides . In another study, 2-Hydroxy-N-(4-phenylthiazol-2-yl)benzamide was reacted with various metal ions to synthesize coordination compounds . These synthetic routes are crucial for producing compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, UV-Visible, 1H NMR, ESR, and mass spectrometry. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with a similar nitrobenzamide structure, was determined using single-crystal X-ray diffraction, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . Such structural analyses are essential for understanding the binding modes and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of 2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in forming metal complexes has been studied, showing that it can act as a monobasic bidentate ligand with ON binding sites . The coordination compounds formed have been tested for their biological activities, indicating the importance of these chemical reactions in enhancing the compound's potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives, such as solubility, thermal stability, and reactivity, are influenced by their molecular structure. Thermal gravimetric analysis (TGA) and magnetic and molar conductance measurements have been used to characterize the synthesized metal complexes . These properties are critical for the application of these compounds in biological systems and for their potential development into pharmaceuticals.

Scientific Research Applications

Antifungal Applications

- Synthesis as Antifungal Agents : A study focused on synthesizing derivatives of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, including 2-hydroxy-5-(2-alkyl-1,3-Thiazol-5-yl) benzamide, for potential antifungal applications. These compounds were tested for their antifungal activity, demonstrating the versatility of this chemical structure in medicinal chemistry (Narayana et al., 2004).

Antimicrobial and Antibacterial Properties

- Synthesis for Antimicrobial Agents : Another research synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers. These substances showed significant antimicrobial activity, including against Gram-positive and Gram-negative bacterial strains, indicating the potential of this compound in developing new antimicrobial agents (Bikobo et al., 2017).

Anti-Cancer Research

- Metal Complexes for Anti-Cancer Evaluation : A study investigated the creation of metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide. These complexes showed promising results against human colon carcinoma cells, highlighting the potential of this compound in cancer research (Rizk et al., 2021).

- Synthesis of Derivatives for Anticancer Activity : The synthesis of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides was conducted, showing significant anticancer activity against various cancer cell lines. This study further underscores the role of this compound in developing anticancer drugs (Ravinaik et al., 2021).

Additional Biological Activities

- Synthesis of Derivatives for Antimicrobial Activity : The creation of various thiazole derivatives, including those related to 2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, demonstrated strong antimicrobial activities. This research contributes to understanding the broader applications of thiazole derivatives in combating microbial infections (Chawla, 2016).

Future Directions

properties

IUPAC Name |

2-hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S/c20-14-7-6-11(19(22)23)8-12(14)15(21)18-16-17-13(9-24-16)10-4-2-1-3-5-10/h1-9,20H,(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQGEDQRUSOCJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)